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molecular formula C11H11FN2O2 B3117570 (3-Fluoro-4-(morpholinyl)phenyl)isocyanate CAS No. 224323-51-7

(3-Fluoro-4-(morpholinyl)phenyl)isocyanate

Cat. No. B3117570
M. Wt: 222.22 g/mol
InChI Key: JFYQLZHULWIALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362334B1

Procedure details

A mixture of 3-Fluoro-4-morpholinylaniline (PREPARATION 1, 12.01 g, 61.21 mmol) in methylene chloride (100 ml) is added to a mixture of phosgene (1.93 M in toluene, 63.4 ml, 122.4 mmol, 2.00 eq) in p-chlorotoluene (60 ml) over 15 min, a while maintaining the temperature from about −12 to 3°. The material is rinsed in with methylene chloride (30 ml). The mixture is then warmed to 130° under atmospheric pressure with concomitant distillation of methylene chloride, phosgene, toluene and hydrogen chloride gas into a caustic scrubber. The mixture is cooled to 25° and filtered. The precipitate is washed with methylene chloride (3×15 ml). The filtrate is concentrated under reduced pressure. Heptane (200 ml) is added to the concentrated filtrate and the resultant slurry cooled to −32°. The product is collected by filtration with reduced pressure, washed with heptane cooled to −30°, and dried in a nitrogen stream to give the title compound, HPLC (stationary phase is 4.6×250 mm zorbax RX C-8 column; mobile phase is acetonitrile (650 ml), triethylamine (1.85 ml) and acetic acid (1.30 ml) and water of sufficient amount to make 1,000 ml; flow rate=3.0 ml/min; UV detection at 254 nm) RT=1.08 min. Upon derivatizing as N-carbomethoxy-3-fluoro-4-morpholinylaniline by dissolving in methanol; NMR (CDCl3) 3.05, 3.86 and 6.78-6.89 δ; CMR (CDCl3) 50.90, 66.89, 113.11, 119.15, 120.83, 124.67, 127.65, 138.06 and 155.40 δ; MS (EI), m/z (relative intensity) 222 (37) and 164 (100).
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
63.4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[NH2:5].[C:15](Cl)(Cl)=[O:16]>C(Cl)Cl.ClC1C=CC(C)=CC=1>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[C:15]=[O:16])[CH:6]=[CH:7][C:8]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
12.01 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
63.4 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClC1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a while maintaining the temperature from about −12 to 3°
WASH
Type
WASH
Details
The material is rinsed in with methylene chloride (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed to 130° under atmospheric pressure with concomitant distillation of methylene chloride, phosgene, toluene and hydrogen chloride gas into a caustic scrubber
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 25°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with methylene chloride (3×15 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Heptane (200 ml) is added to the concentrated filtrate
TEMPERATURE
Type
TEMPERATURE
Details
the resultant slurry cooled to −32°
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration with reduced pressure
WASH
Type
WASH
Details
washed with heptane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −30°
CUSTOM
Type
CUSTOM
Details
dried in a nitrogen stream

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCOCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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